N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide
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Overview
Description
N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including an oxadiazole ring, a sulfonamide group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the oxadiazole ring to the phenyl group: This step often involves a nucleophilic substitution reaction where the oxadiazole ring is introduced to a phenyl halide.
Introduction of the methoxy group: This can be done via a Williamson ether synthesis, where a phenol derivative reacts with a methylating agent.
Formation of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine, leading to the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, allowing the compound to interfere with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-yl)phenyl]benzenesulfonamide
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity. This distinguishes it from other similar compounds that may contain different heterocyclic rings or functional groups .
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-methyl-N-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N3O4S/c1-25(30(26,27)20-10-6-3-7-11-20)18-12-14-19(15-13-18)28-16-21-23-22(24-29-21)17-8-4-2-5-9-17/h2-15H,16H2,1H3 |
InChI Key |
XWRLQXBNFDFBJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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